molecular formula C11H12O6 B12723004 5-endo-(Ethoxycarbonyl)endothall anhydride CAS No. 127311-88-0

5-endo-(Ethoxycarbonyl)endothall anhydride

Cat. No.: B12723004
CAS No.: 127311-88-0
M. Wt: 240.21 g/mol
InChI Key: ZIYLSFYPPOEDQP-PVFLNQBWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-endo-(Ethoxycarbonyl)endothall anhydride typically involves the reaction of endothall with ethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-endo-(Ethoxycarbonyl)endothall anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-endo-(Ethoxycarbonyl)endothall anhydride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-endo-(Ethoxycarbonyl)endothall anhydride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved include inhibition of enzyme activity and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and reactivity. Its ethoxycarbonyl group imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

127311-88-0

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

ethyl (1R,2S,6R,7S,8R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decane-8-carboxylate

InChI

InChI=1S/C11H12O6/c1-2-15-9(12)4-3-5-6-7(8(4)16-5)11(14)17-10(6)13/h4-8H,2-3H2,1H3/t4-,5-,6-,7-,8+/m1/s1

InChI Key

ZIYLSFYPPOEDQP-PVFLNQBWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]2[C@@H]3[C@H]([C@H]1O2)C(=O)OC3=O

Canonical SMILES

CCOC(=O)C1CC2C3C(C1O2)C(=O)OC3=O

Origin of Product

United States

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